2-Bromo-3-(2-furyl)-1-propene
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Overview
Description
2-Bromo-3-(2-furyl)-1-propene is an organic compound characterized by a bromine atom attached to the second carbon of a propene chain, with a 2-furyl group attached to the third carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-furyl)-1-propene typically involves the reaction of 2-furylpropene with bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(2-furyl)-1-propene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Reactions with nucleophiles like hydroxide ions (OH⁻) in aqueous solution.
Major Products Formed:
Oxidation: Forms 2-bromo-3-(2-furyl)-1-propenal.
Reduction: Produces 2-bromo-3-(2-furyl)-1-propanol.
Substitution: Yields 2-bromo-3-(2-furyl)-1-ethanol.
Scientific Research Applications
2-Bromo-3-(2-furyl)-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
2-Bromo-3-(2-furyl)-1-propene is compared with similar compounds such as 2-bromo-3-(2-furyl)pyridine and 2-bromofuran. While these compounds share structural similarities, this compound is unique in its reactivity and application potential.
Comparison with Similar Compounds
2-Bromo-3-(2-furyl)pyridine
2-Bromofuran
2-Bromo-3-(2-furyl)propenal
2-Bromo-3-(2-furyl)propanol
Properties
Molecular Formula |
C7H7BrO |
---|---|
Molecular Weight |
187.03 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)furan |
InChI |
InChI=1S/C7H7BrO/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2 |
InChI Key |
AHQJNAPQGSTKRR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CO1)Br |
Origin of Product |
United States |
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